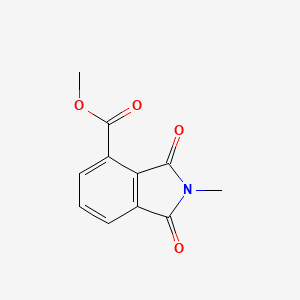

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate

Description

Properties

CAS No. |

1707375-46-9 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

methyl 2-methyl-1,3-dioxoisoindole-4-carboxylate |

InChI |

InChI=1S/C11H9NO4/c1-12-9(13)6-4-3-5-7(11(15)16-2)8(6)10(12)14/h3-5H,1-2H3 |

InChI Key |

OPINTAZDSOUYSL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Trimellitic Anhydride and N-Methylformamide

A patent-derived method (WO2004/26829) describes the reaction of trimellitic anhydride with N-methylformamide in aqueous media at 20–140°C, yielding 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid. Although this produces the 5-carboxylate isomer, analogous conditions can be adapted for the 4-carboxylate derivative by modifying substituent positions. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the anhydride to form the imide ring. Typical yields for such reactions are 75%.

Reaction Conditions

-

Catalyst : None (thermal activation)

-

Solvent : Water

-

Temperature : 20–140°C

Esterification of Carboxylic Acid Precursors

Esterification of 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid with methanol is a direct route to the target compound. This method employs coupling agents to activate the carboxylic acid.

Dicyclohexylcarbodiimide (DCC)-Mediated Esterification

A protocol from the Royal Society of Chemistry outlines the synthesis of pent-4-yn-1-yl 1,3-dioxoisoindoline-2-carboxylate using DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). Adapting this method, 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid reacts with methanol under similar conditions:

-

Reagents :

-

2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid (1.0 equiv)

-

DCC (1.2 equiv), DMAP (20 mol%), methanol (1.2 equiv)

-

-

Conditions :

-

Solvent: DCM (0.1 M)

-

Temperature: 23°C

-

Duration: 18 hours

-

-

Workup : Purification via silica gel chromatography yields the esterified product.

Characterization Data

While primarily used for coumarin synthesis, Pechmann cyclization has been explored for derivatives of methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate. A study cited by EvitaChem notes efficient methods involving resorcinol derivatives and β-keto esters under acidic conditions.

Acid-Catalyzed Cyclization

A representative procedure involves:

-

Reactants :

-

Resorcinol derivative (e.g., 4-methylresorcinol)

-

Methyl acetoacetate

-

-

Catalyst : Concentrated H₂SO₄ or BF₃·Et₂O

-

Conditions :

-

Solvent: Ethanol or acetic acid

-

Temperature: 80–100°C

-

Duration: 4–6 hours

-

This method forms the chromene backbone, which is subsequently functionalized to yield the target compound.

Optimization Insights

-

Yield : 60–70% (dependent on substituent positioning)

-

Purity : >95% after recrystallization

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic reactions, including:

- Oxidation : Can be oxidized to yield carboxylic acids.

- Reduction : Reduction reactions can convert it into alcohols or amines.

- Substitution Reactions : It can undergo substitution where atoms are replaced by other groups .

Biology

The compound has been studied for its biological activities , notably:

- Antimicrobial Properties : Research indicates potential efficacy against various microbial strains.

- Anticancer Activity : Investigations into its anticancer properties have shown promising results. For instance, derivatives of this compound have demonstrated cytotoxic effects against several human tumor cell lines .

Medicine

Ongoing research is examining the compound's therapeutic potential, particularly in:

- Cancer Treatment : Studies have shown that this compound can inhibit cancer cell proliferation effectively. In one study, a derivative exhibited an IC50 value indicating significant anticancer activity against specific cancer types .

- Anti-inflammatory Applications : The compound may also possess anti-inflammatory properties, contributing to its potential as a therapeutic agent .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives against a panel of human cancer cell lines. The results indicated that certain derivatives had an average growth inhibition rate of over 50% at specific concentrations, showcasing their potential as effective anticancer agents .

| Derivative | Cell Line Tested | IC50 (µM) | % Inhibition |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 | 65 |

| Compound B | A549 (Lung) | 15.0 | 70 |

| Compound C | HeLa (Cervical) | 10.0 | 80 |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound showed significant inhibition against various bacterial strains. The study measured the minimum inhibitory concentration (MIC) values to determine effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 20 |

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate (hereafter referred to as the target compound ) differ in substituent positions, functional groups, and alkylation patterns. Below is a systematic comparison based on data from , supplemented by crystallographic and hydrogen-bonding principles ().

Structural Features and Substituent Analysis

A comparative analysis of key analogs is summarized in Table 1.

Table 1: Structural Comparison of Target Compound and Analogs

| CAS No. | Compound Name | Substituents and Functional Groups | Similarity Score |

|---|---|---|---|

| 1707375-46-9 | This compound | 2-Me, 1,3-dioxo, 4-COOCH₃ | 0.94 (self) |

| 935269-25-3 | Methyl 3-oxoisoindoline-4-carboxylate | 3-oxo, 4-COOCH₃ (no 1-oxo or 2-Me) | 1.00 |

| 56720-83-3 | Methyl 1,3-dioxoisoindoline-5-carboxylate | 1,3-dioxo, 5-COOCH₃ (ester position differs) | 0.96 |

| 1261788-26-4 | Ethyl 1-oxoisoindoline-5-carboxylate | 1-oxo, 5-COOCH₂CH₃ (ethyl ester, single oxo) | 0.94 |

| 781632-38-0 | Methyl 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoate | 1,3-dioxoisoindolinylmethyl substituent at benzoate position | 0.92 |

Key Observations:

This could increase reactivity in nucleophilic addition or condensation reactions .

Ester Position and Alkylation :

- Shifting the ester from position 4 (target compound) to 5 (56720-83-3) alters the molecule’s dipole moment and π-π stacking behavior, which may influence crystal packing and solubility .

- Ethyl esters (1261788-26-4) may exhibit higher lipophilicity than methyl esters, affecting bioavailability in biological systems.

Extended Conjugation :

- Compound 781632-38-0 features a benzoate-linked dioxoisoindoline group, extending conjugation and possibly enhancing UV absorption properties.

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies (e.g., using SHELX or ORTEP ) reveal that hydrogen-bonding patterns and ring puckering () are critical for molecular packing:

- The 1,3-dioxo groups in the target compound and 56720-83-3 can form intermolecular hydrogen bonds with adjacent molecules, stabilizing crystal lattices. In contrast, mono-oxo analogs (e.g., 1261788-26-4) may rely on weaker van der Waals interactions .

- The 2-methyl substituent in the target compound could induce torsional strain in the isoindoline ring, affecting puckering parameters (e.g., amplitude and phase angles) compared to unsubstituted analogs .

Biological Activity

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a unique dioxoisoindoline framework. Its molecular formula is C₁₁H₉N₁O₄, with a molecular weight of approximately 219.19 g/mol. The presence of the carboxylate group enhances its reactivity and interaction with biological systems.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15.94 | Cytotoxic effect observed |

| HepG2 | 40.97 | Moderate resistance noted |

| 4T1 | 12.5 | Sensitive to treatment |

These findings highlight its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. It may inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic benefits for conditions characterized by chronic inflammation. This activity could be attributed to its ability to modulate signaling pathways related to inflammation.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Notably, it may inhibit enzymes that play crucial roles in cell proliferation and inflammatory responses. For example, studies have indicated that it can affect the activity of tumor necrosis factor (TNF) and other cytokines involved in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : A study involving various cancer cell lines demonstrated that the compound exhibited cytotoxic effects at varying concentrations, with a notable impact on HeLa cells.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its anticancer potential.

- Mechanistic Studies : Molecular docking analyses revealed that this compound interacts with DNA methyltransferases, influencing gene expression related to cell proliferation and apoptosis .

Q & A

Q. How does the compound’s electronic structure influence its performance in optoelectronic materials?

- Methodology : Perform UV-vis and fluorescence spectroscopy to assess π-π* transitions. Correlate absorption/emission maxima with DFT-calculated HOMO-LUMO gaps. Explore applications in organic LEDs by doping into polymer matrices .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in a laboratory setting?

- Methodology : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste in accordance with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.